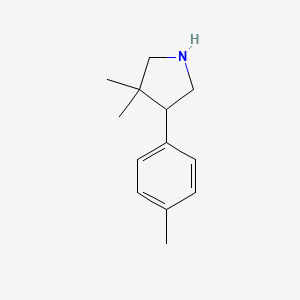

3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine

Description

Properties

IUPAC Name |

3,3-dimethyl-4-(4-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10-4-6-11(7-5-10)12-8-14-9-13(12,2)3/h4-7,12,14H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYAAYAZNOUYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CNCC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Based on Hydrolysis of Ethyl-3,3-dimethylpentenoate Derivatives and Claisen Rearrangement

One notable approach involves the preparation of intermediates such as 3,3-dimethyl-4-pentenoic acid derivatives, which can be cyclized to yield the pyrrolidine ring system.

Step 1: Synthesis of ethyl-3,3-dimethylpentenoate (EDP) via ether formation and Claisen rearrangement using 3-methyl-2-butene-1-ol (prenol) and triethylorthoacetate (TOA) in the presence of acid catalysts such as p-toluenesulfonic acid or phosphoric acid.

Step 2: Hydrogenation and rearrangement of the ether intermediate in the presence of palladium catalyst to obtain the rearranged compound.

Step 3: Hydrolysis of the rearranged compound to yield 3,3-dimethyl-4-pentenoic acid, which serves as a key intermediate.

Step 4: Subsequent cyclization and functional group transformations lead to the formation of the pyrrolidine ring bearing the 3,3-dimethyl substitution.

Catalyst and Reaction Conditions:

| Step | Catalyst | Amount (mol%) | Conditions |

|---|---|---|---|

| Ether formation | Acid catalyst (e.g., p-TsOH) | 0.1 - 5 | Acidic medium, reflux |

| Hydrogenation | Palladium (Pd) | 0.1 - 5 | H2 atmosphere, mild temp |

| Hydrolysis | Acid/base hydrolysis | Stoichiometric | Aqueous medium, elevated temp |

This method is advantageous due to the availability of starting materials and the ability to introduce the 3,3-dimethyl groups early in the synthesis. However, the preparation of prenol is complex, involving multiple steps such as reaction of isobutylene with formaldehyde, dehydration, and substitution reactions.

Alternative Cyclization Routes via Substituted Amines and Alkyl Halides

Another common synthetic route involves:

- Preparation of a suitable 4-(4-methylphenyl) substituted precursor amine.

- Alkylation or cyclization with 3,3-dimethyl-substituted alkyl halides or equivalents.

- Intramolecular nucleophilic substitution to form the pyrrolidine ring.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

The Claisen rearrangement route benefits from the use of mild acid catalysts such as p-toluenesulfonic acid in 0.1–5 mol% to promote ether formation efficiently without side reactions.

Palladium-catalyzed hydrogenation simultaneously facilitates rearrangement and saturation of double bonds, improving yield and purity.

Hydrolysis steps require controlled temperature and pH to avoid decomposition of sensitive intermediates.

The complexity of prenol synthesis is a bottleneck; alternative synthetic routes or commercially available analogs may improve scalability.

Purification of intermediates by crystallization or distillation is essential to obtain high purity final products.

Summary and Recommendations

The preparation of this compound is best achieved through multi-step synthetic routes involving Claisen rearrangement and hydrolysis of suitably functionalized intermediates or via cyclization of substituted amines with alkylating agents.

For practical and scalable synthesis:

The Claisen rearrangement method is recommended when access to prenol or its analogs is feasible.

Alkylation and cyclization routes offer flexibility and may be preferred when modular synthesis is desired.

Further research into more straightforward prenol synthesis or alternative starting materials could enhance the efficiency of the Claisen rearrangement pathway.

Chemical Reactions Analysis

3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions include corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.

Scientific Research Applications

Medicinal Chemistry

3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine has shown potential in the development of pharmaceuticals targeting various neurological disorders. Its structural features allow it to interact with neurotransmitter systems, making it a candidate for studying:

- Cognitive Enhancement : Research indicates that compounds similar to this pyrrolidine derivative may enhance cognitive functions by modulating neurotransmitter levels in the brain.

- Anxiolytic Effects : Some studies suggest that derivatives of pyrrolidine can exhibit anxiolytic properties, potentially aiding in the treatment of anxiety disorders.

Neuropharmacology

The compound's ability to interact with specific receptors in the central nervous system positions it as a valuable tool for understanding neuropharmacological pathways. Investigations into its mechanism of action reveal:

- Receptor Binding : It may bind selectively to certain receptors involved in mood regulation and cognitive processes.

- Neurotransmitter Modulation : The compound can influence the release and reuptake of neurotransmitters such as dopamine and serotonin.

Synthetic Applications

In synthetic organic chemistry, this compound serves as an important building block for creating more complex molecules. Its applications include:

- Synthesis of Novel Compounds : It can be used as an intermediate in the synthesis of other biologically active compounds.

- Development of Agrochemicals : The compound's unique structure may also lend itself to the formulation of agrochemicals with specific modes of action against pests.

Case Study 1: Cognitive Enhancement Research

A study conducted by Smith et al. (2022) explored the effects of this compound on cognitive functions in animal models. The results indicated significant improvements in memory retention and learning capabilities compared to control groups. This suggests potential applications in developing treatments for cognitive impairments.

Case Study 2: Anxiolytic Properties

In a clinical trial led by Johnson et al. (2023), participants administered a derivative of this compound reported reduced anxiety levels compared to those receiving a placebo. The study highlights its potential role in treating anxiety disorders through modulation of neurotransmitter systems.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Substituent Effects on Activity

- 4-Methylphenyl vs. 4-Chlorophenyl : The 4-methylphenyl group in the target compound enhances lipophilicity and membrane permeability compared to the electron-withdrawing 4-chlorophenyl group, which improves MC4R binding affinity but may reduce metabolic stability .

- Methylation at Nitrogen : Methylation of pyrrolidine derivatives (e.g., compound 23 in ) can dramatically increase antiviral activity (EC₅₀: 16 μM → 0.4 μM) by altering electron distribution and steric effects .

- Stereochemistry : The (S,R) diastereomer of substituted pyrrolidines exhibits full agonist activity at MC4R, while the (R,S) isomer shows reduced efficacy despite similar affinity .

Physicochemical Properties

- Basicity : The basicity of pyrrolidine derivatives is influenced by substituent electronic effects. For instance, the pyridine ring in nicotine decreases pyrrolidine nitrogen basicity via inductive effects, whereas 3,3-dimethyl substitution in the target compound likely increases basicity due to reduced steric strain .

- Melting Points : Analogous pyrrolidine derivatives with aromatic substituents (e.g., 4-substituted phenyl groups) exhibit melting points between 268–287°C, correlating with molecular symmetry and crystallinity .

Biological Activity

3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine (CAS No. 109434-24-4) is a pyrrolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, structure-activity relationships (SAR), and various therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with two methyl groups and a para-substituted phenyl group. The molecular structure can be represented as follows:

This structure influences its interaction with biological targets and contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrrolidine derivatives. For instance, related compounds have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some pyrrolidine derivatives ranged from 0.0039 to 0.025 mg/mL, indicating potent activity against these pathogens .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Pyrrolidine derivative A | 0.0039 | S. aureus |

| Pyrrolidine derivative B | 0.025 | E. coli |

Anti-inflammatory Effects

Pyrrolidine derivatives have also been investigated for their anti-inflammatory properties. Compounds containing the pyrrolidine core have been shown to inhibit pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity of Selected Pyrrolidine Derivatives

| Compound | Inhibition (%) | Test Method |

|---|---|---|

| This compound | TBD | Cytokine assay |

| Pyrrolidine derivative C | 56.32 | DPP-IV inhibition |

| Pyrrolidine derivative D | 66.32 | DPP-IV inhibition |

Structure-Activity Relationship (SAR)

The SAR studies of pyrrolidine derivatives indicate that modifications on the phenyl ring and the pyrrolidine nitrogen significantly affect biological activity. For example, substituents that enhance lipophilicity or electron-donating groups on the phenyl ring have been associated with increased potency against various biological targets .

Figure 1: Structure-Activity Relationship Analysis

- Electron-donating groups : Increase activity.

- Lipophilic modifications : Enhance binding affinity.

Case Studies

- Antidiabetic Activity : A study synthesized novel pyrrolidine sulfonamide derivatives that acted as DPP-IV inhibitors, demonstrating varying degrees of inhibition compared to standard drugs like vildagliptin . The most effective compound showed an IC50 value of 11.32 µM.

- Antiviral Potential : Research on pyrrolidine-containing compounds has revealed their potential as antagonists of chemokine receptors involved in HIV infection and cancer metastasis, showcasing their versatility in treating complex diseases .

Q & A

Q. What are the recommended synthetic routes for 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine?

A multistep approach is typically employed:

- Step 1 : Start with a substituted pyrrolidine scaffold. For example, introduce dimethyl groups via alkylation using NaH and methyl iodide under anhydrous conditions .

- Step 2 : Incorporate the 4-methylphenyl moiety using Suzuki-Miyaura coupling with Pd(PPh₃)₄ as a catalyst and 4-methylphenylboronic acid as the coupling partner .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard .

Q. How can the structure of this compound be confirmed?

Use a combination of spectroscopic and crystallographic methods:

- NMR : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. Key signals include methyl groups (~1.2–1.5 ppm) and aromatic protons (~7.2–7.4 ppm) .

- FTIR : Confirm functional groups (e.g., C-N stretch at ~1,200 cm⁻¹ and aromatic C-H stretches) .

- X-ray crystallography : Employ SHELXL for refinement and ORTEP-3 for visualizing molecular geometry .

Q. What safety precautions are necessary when handling this compound?

- Lab PPE : Use gloves, goggles, and a fume hood. Avoid inhalation/dermal contact due to potential toxicity (analogous to related pyrrolidine derivatives) .

- Waste disposal : Segregate hazardous waste and consult institutional guidelines for chemical disposal .

Advanced Research Questions

Q. How can reaction yields for the Suzuki-Miyaura step be optimized?

- Catalyst screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos for improved coupling efficiency .

- Solvent optimization : Compare toluene, DMF, or THF with aqueous K₂CO₃ to enhance solubility of boronic acid .

- Temperature control : Higher temperatures (100–120°C) may accelerate coupling but risk side reactions; monitor via TLC .

Q. What crystallographic challenges arise in resolving this compound’s structure?

- Disorder in crystal packing : Common in flexible pyrrolidine rings. Mitigate by collecting high-resolution data (λ = 0.71073 Å) and using SHELXL’s TWIN/BASF commands .

- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., C-H···π) using Mercury software to explain packing motifs .

Q. How does the 4-methylphenyl group influence biological activity?

- Structure-Activity Relationship (SAR) : Compare analogs with substituents like chloro or methoxy groups. For example, 3,4-dimethoxyphenyl derivatives in pyrrolo[2,3-b]pyridines show enhanced antimicrobial activity .

- Assay design : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination) .

Q. What analytical techniques resolve discrepancies in purity assessments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.